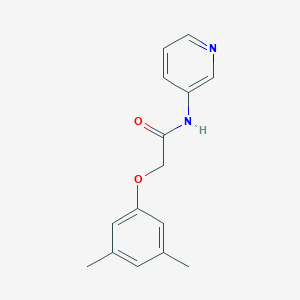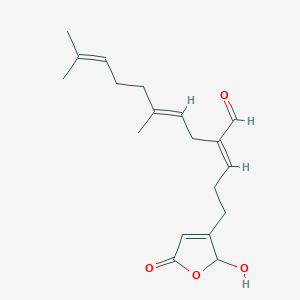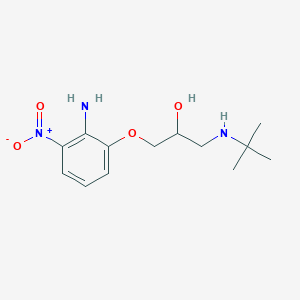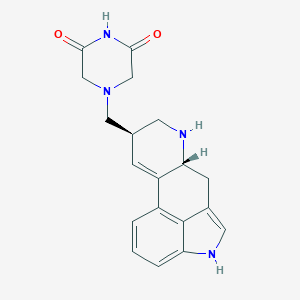
2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide, also known as DPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DPA is a selective inhibitor of the mitochondrial calcium uniporter (MCU), which is a protein complex responsible for regulating calcium uptake into the mitochondria. The inhibition of MCU by DPA has been shown to have a variety of physiological and biochemical effects, making it a valuable tool for studying mitochondrial function and calcium signaling.
作用機序
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide involves the inhibition of MCU, which is a protein complex located in the inner mitochondrial membrane. MCU is responsible for regulating the uptake of calcium ions into the mitochondria, which is essential for a variety of mitochondrial functions, including ATP production, calcium signaling, and apoptosis. By inhibiting MCU, 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide reduces mitochondrial calcium uptake, leading to alterations in mitochondrial function and cellular metabolism.
生化学的および生理学的効果
2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide has been shown to have a variety of biochemical and physiological effects, including alterations in mitochondrial respiration, ATP production, and oxidative stress. Inhibition of MCU by 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide has also been shown to reduce calcium-induced mitochondrial swelling and cell death, making it a potential therapeutic target for a variety of diseases associated with mitochondrial dysfunction.
実験室実験の利点と制限
One of the key advantages of using 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide in lab experiments is its selectivity for MCU, which allows for the specific inhibition of mitochondrial calcium uptake without affecting other cellular processes. However, one limitation of using 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide is its potential for off-target effects, as it may interact with other proteins or cellular processes in addition to MCU. Additionally, the optimal concentration of 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide for specific experimental conditions may vary, requiring careful optimization of experimental parameters.
将来の方向性
There are several future directions for research involving 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide, including the development of more selective inhibitors of MCU, investigation of the role of mitochondrial calcium signaling in disease pathogenesis, and the potential use of 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide as a therapeutic agent for diseases associated with mitochondrial dysfunction. Additionally, the use of 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide in combination with other mitochondrial inhibitors or activators may provide insights into the complex interplay between mitochondrial function and cellular metabolism.
合成法
The synthesis of 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide involves several steps, starting with the reaction of 3,5-dimethylphenol with 2-bromoacetylpyridine to form 2-(3,5-dimethylphenoxy)acetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(3,5-dimethylphenoxy)acetohydroxamic acid, which is then converted to 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide through reaction with thionyl chloride and pyridine.
科学的研究の応用
2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide has been used extensively in scientific research to study the role of calcium signaling in mitochondrial function and cellular metabolism. One of the key advantages of using 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide is its selectivity for MCU, which allows for the specific inhibition of mitochondrial calcium uptake without affecting other cellular processes. This has allowed researchers to investigate the effects of altered calcium signaling on a variety of physiological processes, including energy metabolism, oxidative stress, and cell death.
特性
製品名 |
2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.3 g/mol |
IUPAC名 |
2-(3,5-dimethylphenoxy)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C15H16N2O2/c1-11-6-12(2)8-14(7-11)19-10-15(18)17-13-4-3-5-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |
InChIキー |
UCLXPBBSQZLGPA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CN=CC=C2)C |
正規SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CN=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)




![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)



![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)
![3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B238767.png)